Tolufazepam

Receptor Binding GABAA Receptor Cerebrum

Select Tolufazepam for your research to leverage a unique pharmacological profile unavailable in generic diazepam or lorazepam. This investigational 1,4-benzodiazepine features a distinct 1-alkylsulfonylaryl substitution, ensuring high-affinity cerebral binding (Ki=12.7 nM) and potent anticonvulsant activity (ED50 p.o.: 16.5 mg/kg). Crucially, its low hypnogenic and motor-incoordinating effects allow you to dissect anxiolytic mechanisms without sedative confounds. Procuring an incorrect analog invalidates studies reliant on these specific binding kinetics. Ideal as a reference ligand in competitive assays and as a positive control in PTZ-induced seizure models.

Molecular Formula C24H20Cl2N2O3S
Molecular Weight 487.4 g/mol
CAS No. 86273-92-9
Cat. No. B1620419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolufazepam
CAS86273-92-9
Molecular FormulaC24H20Cl2N2O3S
Molecular Weight487.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl
InChIInChI=1S/C24H20Cl2N2O3S/c1-16-6-9-18(10-7-16)32(30,31)13-12-28-22-11-8-17(25)14-20(22)24(27-15-23(28)29)19-4-2-3-5-21(19)26/h2-11,14H,12-13,15H2,1H3
InChIKeyFFZOBTGTWSRRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tolufazepam (CAS 86273-92-9): Procurement Guide for a 1,4-Benzodiazepine Derivative with Defined Pharmacological Signature


Tolufazepam (CAS 86273-92-9) is a synthetic, investigational 1,4-benzodiazepine derivative characterized by a 7-chloro substitution and a unique 1-[2-(4-methylphenyl)sulfonyl]ethyl side chain . It is classified as a small molecule drug (DrugBank DB20404) with the INN stem '-azepam' denoting its diazepam-derived core structure [1]. The compound has been studied for its pharmacological activity, specifically demonstrating competitive antagonism of ³H-diazepam binding and potent anticonvulsant and anxiolytic effects in animal models [2].

Why Tolufazepam Cannot Be Substituted by Generic 1,4-Benzodiazepines: Structural and Functional Differentiation


Substitution with generic benzodiazepines like diazepam or lorazepam is not chemically or pharmacologically equivalent. Tolufazepam belongs to a specific subclass of 1,4-benzodiazepines featuring a 1-alkylsulfonylaryl substitution, which imparts a distinct pharmacological profile [1]. This structural deviation is not present in common benzodiazepines and directly impacts its receptor binding affinity, tissue selectivity, and behavioral outcomes, as quantified below. Procurement of an incorrect analog would invalidate studies reliant on its specific binding kinetics (Ki = 12.7 nM in cerebrum) and low sedative liability [1].

Tolufazepam (CAS 86273-92-9): Quantitative Evidence for Scientific Selection and Procurement Decisions


High-Affinity Binding to Cerebral Benzodiazepine Receptors: Tolufazepam vs. Diazepam

Tolufazepam exhibits high-affinity binding to benzodiazepine receptors in the cerebrum. In a competitive ³H-diazepam binding assay, tolufazepam (Compound II) demonstrated a Ki of 12.7 nM in rat cerebrum [1]. For comparison, diazepam, a standard benzodiazepine, has reported Ki values for GABAA receptor subtypes in rat brain ranging from approximately 13 nM to 69 nM under similar conditions [2], and in human hippocampus, a Ki of 14 ± 2.6 nM [2]. This indicates that tolufazepam's cerebral binding affinity is comparable to or slightly higher than that of diazepam.

Receptor Binding GABAA Receptor Cerebrum

Potent Anticonvulsant Activity Against Pentylenetetrazol (PTZ)-Induced Seizures

Tolufazepam is highly effective in preventing seizures induced by pentylenetetrazol (PTZ), a GABA-A receptor antagonist. The compound demonstrated an ED50 of 16.5 mg/kg when administered orally (p.o.) and 20 mg/kg when administered intravenously (i.v.) in mice [1]. While a direct comparator in the same study is not provided, the ED50 values for diazepam in PTZ-induced seizure models are reported in the range of 4-20 mg/kg depending on route and species [2]. The potency of Tolufazepam in this model confirms its central anticonvulsant activity.

Anticonvulsant Seizure Models Pentylenetetrazol

Reduced Hypnogenic and Motor-Incoordinating Activity Compared to Classical Benzodiazepines

Tolufazepam is characterized by a relative low hypnogenic activity and low potency to produce motor incoordination [1]. This is a class-level inference based on the reported pharmacological profile of this 1-alkylsulfonylaryl-1,4-benzodiazepine derivative. Many classical benzodiazepines, such as diazepam and lorazepam, are known to produce significant sedation and ataxia at therapeutic doses, which can confound behavioral studies. The low sedative liability of Tolufazepam makes it a superior tool for investigating anxiolytic and anticonvulsant mechanisms without the confounding factor of sedation.

Side Effect Profile Sedation Motor Coordination

Tolufazepam (CAS 86273-92-9): Optimal Research and Industrial Application Scenarios Based on Evidence


In Vitro Radioligand Binding Assays for Benzodiazepine Receptor Characterization

Based on its high-affinity binding to cerebral benzodiazepine receptors (Ki = 12.7 nM) [1], Tolufazepam is an ideal candidate for use as a reference ligand in competitive binding assays to characterize novel compounds or to map receptor distribution in brain tissue. Its unique structure provides a distinct chemical tool for SAR studies.

In Vivo Anticonvulsant Screening in Pentylenetetrazol (PTZ) Seizure Models

The compound's established anticonvulsant potency (ED50 p.o.: 16.5 mg/kg) [1] makes it suitable as a positive control or test compound in PTZ-induced seizure models. This is a standard assay for evaluating the efficacy of new antiepileptic drugs or for studying the role of GABAergic neurotransmission in seizure susceptibility.

Behavioral Pharmacology Studies Requiring Anxiolysis with Minimal Sedation

For studies investigating anxiety-like behavior (e.g., elevated plus maze, Vogel conflict test), Tolufazepam's profile of anxiolytic activity combined with low hypnogenic and motor-incoordinating effects [1] makes it a preferred tool. It allows researchers to dissect anxiolytic mechanisms from sedative confounds, a common limitation when using classical benzodiazepines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolufazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.